molecular formula C24H29N3O2S B12191541 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12191541
M. Wt: 423.6 g/mol
InChI Key: RHXVVKCJAONCBK-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a thiazole ring, a morpholine group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a thiazole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors can also be employed to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogenated solvents like chloroform or dichloromethane at ambient temperature.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The compound’s thiazole ring and morpholine group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methoxybenzylidene)aniline
  • 4-methoxy-N-(2-piperidinylidene)aniline
  • 4-methoxy-N-(tert-pentyl)aniline

Uniqueness

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its combination of a thiazole ring and a morpholine group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O2S/c1-19-4-6-20(7-5-19)23-18-30-24(25-21-8-10-22(28-2)11-9-21)27(23)13-3-12-26-14-16-29-17-15-26/h4-11,18H,3,12-17H2,1-2H3

InChI Key

RHXVVKCJAONCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CCCN4CCOCC4

Origin of Product

United States

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